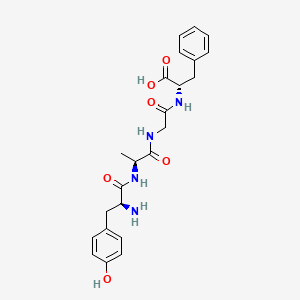
Tdagp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tdagp, also known as meso-tetrakis(4-dimethylamino)porphyrin, is a porphyrin derivative. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis. This compound is particularly noted for its unique structural properties and its ability to form supramolecular arrays through non-covalent interactions .
Preparation Methods
The synthesis of Tdagp involves several steps, typically starting with the preparation of the porphyrin core. This is followed by the introduction of dimethylamino groups at the meso positions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Tdagp undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation states, which can alter its electronic properties.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different reactivity.
Substitution: The dimethylamino groups can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases.
Scientific Research Applications
Tdagp has a wide range of applications in scientific research:
Chemistry: It is used in the study of supramolecular chemistry and the formation of self-assembled structures.
Biology: this compound is used in the study of biological processes involving porphyrins, such as heme synthesis and degradation.
Mechanism of Action
The mechanism of action of Tdagp involves its ability to interact with various molecular targets through non-covalent interactions. These interactions can lead to the formation of supramolecular structures that can influence the behavior of other molecules. In photodynamic therapy, this compound generates reactive oxygen species upon light irradiation, which can induce cell death in cancer cells .
Comparison with Similar Compounds
Tdagp is similar to other porphyrin derivatives such as meso-tetrakis(4-carboxyphenyl)porphyrin (TCPP). this compound’s unique dimethylamino groups provide it with distinct electronic properties and reactivity. This makes this compound particularly useful in applications where specific electronic interactions are required. Other similar compounds include various substituted porphyrins that differ in their functional groups and overall reactivity .
Properties
Molecular Formula |
C23H28N4O6 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C23H28N4O6/c1-14(26-22(31)18(24)11-16-7-9-17(28)10-8-16)21(30)25-13-20(29)27-19(23(32)33)12-15-5-3-2-4-6-15/h2-10,14,18-19,28H,11-13,24H2,1H3,(H,25,30)(H,26,31)(H,27,29)(H,32,33)/t14-,18-,19-/m0/s1 |
InChI Key |
AOXITOVWUAKZHT-JVPBZIDWSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















